molecular formula C18H18FN3O2S B11267901 N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11267901
M. Wt: 359.4 g/mol
InChI Key: SMWXEQGMILMPDR-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with benzyl, fluorophenyl, and sulfonamide groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The benzyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions, often using benzyl chloride and 4-fluorobenzyl chloride as reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, 4-fluorobenzyl chloride, triethylamine, sulfonyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the development of biochemical assays and probes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of benzyl, fluorophenyl, and sulfonamide groups allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H18FN3O2S/c1-13-18(25(23,24)20-12-15-6-4-3-5-7-15)14(2)22(21-13)17-10-8-16(19)9-11-17/h3-11,20H,12H2,1-2H3

InChI Key

SMWXEQGMILMPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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